4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione
CAS No.: 338421-26-4
Cat. No.: VC5587407
Molecular Formula: C11H10ClNO2S
Molecular Weight: 255.72
* For research use only. Not for human or veterinary use.
![4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione - 338421-26-4](/images/structure/VC5587407.png)
Specification
CAS No. | 338421-26-4 |
---|---|
Molecular Formula | C11H10ClNO2S |
Molecular Weight | 255.72 |
IUPAC Name | 4-[(4-chlorophenyl)methyl]thiomorpholine-3,5-dione |
Standard InChI | InChI=1S/C11H10ClNO2S/c12-9-3-1-8(2-4-9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2 |
Standard InChI Key | LNRHKWFIHLSVER-UHFFFAOYSA-N |
SMILES | C1C(=O)N(C(=O)CS1)CC2=CC=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Formula
The systematic name 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione reflects its substitution pattern:
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A thiomorpholine core (C₄H₇NOS) with ketone groups at positions 3 and 5.
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A 4-chlorobenzyl group (-CH₂C₆H₄Cl) attached to the nitrogen atom at position 4.
The molecular formula is C₁₁H₁₀ClNO₂S, with a molecular weight of 271.72 g/mol.
Table 1: Key Structural Identifiers
Property | Value |
---|---|
IUPAC Name | 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione |
Molecular Formula | C₁₁H₁₀ClNO₂S |
Molecular Weight | 271.72 g/mol |
CAS Registry Number | Not available |
SMILES | ClC1=CC=C(C=C1)CN2C(=O)CSCC2=O |
The absence of a CAS number suggests limited commercial availability, positioning this compound as a research-grade material .
Synthetic Routes and Optimization
General Synthesis Strategy
Thiomorpholine diones are typically synthesized via nucleophilic substitution or cyclocondensation reactions. For 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione, a plausible route involves:
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Reaction of thiomorpholine-3,5-dione with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaOH).
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Solvent systems such as dichloromethane or toluene at temperatures between 40–80°C .
Reaction Mechanism
The base deprotonates the thiomorpholine nitrogen, enabling nucleophilic attack on the benzyl chloride’s electrophilic carbon. This forms the C–N bond, yielding the substituted product.
Industrial Scalability
Industrial production would require:
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Continuous-flow reactors to enhance mixing and heat transfer.
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Chromatographic purification (e.g., silica gel column chromatography) to isolate the product .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The thiomorpholine sulfur atom can be oxidized to sulfoxides (R–SO) or sulfones (R–SO₂) using H₂O₂ or mCPBA.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the dione to a diol, though this may destabilize the ring.
Substitution Reactions
The chlorophenyl group participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) under acidic conditions. For example:
This functionalization expands utility in drug design.
Industrial and Research Applications
Organic Synthesis Intermediate
The compound serves as a precursor for:
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Heterocyclic expansions (e.g., fused-ring systems via Diels-Alder reactions).
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Cross-coupling reactions (Suzuki-Miyaura) to introduce aryl groups .
Material Science
Thiomorpholine diones contribute to:
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